Alloxydim
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Overview
Description
Alloxydim is a cyclohexanedione-oxime herbicide primarily used for post-emergence control of monocotyledonous weeds in broadleaf crops such as sugar beet, soya bean, and pea . It is highly soluble in water, volatile, and not normally persistent in soil or water systems . This compound is known for its selective, systemic action, inhibiting the enzyme Acetyl CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis .
Preparation Methods
Alloxydim can be synthesized through several routes. One common method involves the reaction of methyl 3-[l-(allyloxyimino)butyl]-4-hydroxy-6,6-dimethyl-2-oxocyclohex-3-enecarboxylate with sodium salt . The reaction conditions typically include oxidation with hydrogen peroxide under reflux, followed by extraction with ethyl acetate under acidic conditions . Industrial production methods often involve large-scale synthesis using similar reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Alloxydim undergoes various chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of simpler compounds, often involving hydrogenation.
Substitution: Substitution reactions, particularly involving the oxime bond, are common.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various catalysts for substitution reactions. The major products formed from these reactions include different isomers and degradation products, such as the Z-isomer and imine derivatives .
Scientific Research Applications
Alloxydim has several scientific research applications:
Chemistry: It is used to study the reactivity and electronic properties of cyclohexanedione-oxime compounds.
Medicine: While not directly used in medicine, its mechanism of action provides insights into enzyme inhibition, which can be applied to drug development.
Mechanism of Action
Alloxydim exerts its effects by inhibiting the enzyme Acetyl CoA carboxylase (ACCase), which is essential for fatty acid biosynthesis . This inhibition disrupts lipid formation, leading to the death of targeted monocotyledonous weeds. The molecular target is the ACCase enzyme, and the pathway involves the disruption of fatty acid biosynthesis, which is crucial for cell membrane integrity and energy storage .
Comparison with Similar Compounds
Alloxydim is unique among cyclohexanedione-oxime herbicides due to its specific inhibition of ACCase. Similar compounds include:
Cycloxydim: Another cyclohexanedione-oxime herbicide with a similar mechanism of action but different chemical structure.
Compared to these compounds, this compound is noted for its rapid degradation in soil and water, reducing its environmental impact .
Properties
CAS No. |
55634-91-8 |
---|---|
Molecular Formula |
C17H25NO5 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
methyl 2-hydroxy-6,6-dimethyl-4-oxo-3-[(E)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C17H25NO5/c1-6-8-11(18-23-9-7-2)13-12(19)10-17(3,4)14(15(13)20)16(21)22-5/h7,14,20H,2,6,8-10H2,1,3-5H3/b18-11+ |
InChI Key |
PNCNFDRSHBFIDM-WOJGMQOQSA-N |
Isomeric SMILES |
CCC/C(=N\OCC=C)/C1=C(C(C(CC1=O)(C)C)C(=O)OC)O |
Canonical SMILES |
CCCC(=NOCC=C)C1=C(C(C(CC1=O)(C)C)C(=O)OC)O |
Origin of Product |
United States |
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